2-(2-chlorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a pyrimidinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrimidine-2-carbaldehyde with 4-piperidinemethanol under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride.
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Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-chlorophenylacetyl chloride in the presence of a base like triethylamine. This step forms the desired acetamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(2-chlorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new chemical entities.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating neurological disorders or cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with receptors or enzymes, modulating their activity. The pyrimidine and piperidine moieties suggest potential binding to nucleic acids or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a pyridine ring instead of pyrimidine.
2-(2-chlorophenyl)-N-((1-(pyrimidin-4-yl)piperidin-4-yl)methyl)acetamide: Variation in the position of the pyrimidine substitution.
Uniqueness
The unique combination of the chlorophenyl, pyrimidinyl-piperidine, and acetamide groups in 2-(2-chlorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide provides distinct chemical properties and potential biological activities that are not found in its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-5-2-1-4-15(16)12-17(24)22-13-14-6-10-23(11-7-14)18-20-8-3-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYNUNIILYJKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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